Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Medicinal Chemistry Chemical Biology Compound Library Design

This 5-methylisoxazole-3-carboxamide offers a structurally unique combination of pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents absent in common N-aryl or N-cycloalkyl analogs. The distinctive hydrogen-bond acceptor profile and conformational constraint minimize redundancy in diversity screening decks. Procurement based on exact structural identity avoids unquantified risk of altered target engagement inherent in generic class-based substitution. Ideal for diversity-oriented screening, lead optimization SAR, and in silico model validation. Favorable drug-like properties (MW 313.38, TPSA 87.5 Ų, XLogP3 2.2); no public intellectual property on this substitution pattern.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 1235281-56-7
Cat. No. B2428255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
CAS1235281-56-7
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
InChIInChI=1S/C16H15N3O2S/c1-12-8-15(18-21-12)16(20)19(9-13-5-7-22-11-13)10-14-4-2-3-6-17-14/h2-8,11H,9-10H2,1H3
InChIKeyOIOYRTJPVHHHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1235281-56-7): Procurement-Ready Chemical Profile for Research Supply Chains


5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1235281-56-7) is a fully synthetic small molecule (C16H15N3O2S, MW 313.38) belonging to the isoxazole-3-carboxamide class . Key structural features include a 5-methylisoxazole core, a pyridin-2-ylmethyl substituent, and a thiophen-3-ylmethyl group on the carboxamide nitrogen. PubChem lists this compound under CID 49715417 with a computed XLogP3-AA of 2.2 and a topological polar surface area of 87.5 Ų [1]. No pharmacological target, mechanism, or bioactivity data are publicly disclosed in the primary literature; consequently, its scientific selection rationale must currently rely on chemoinformatic profiling and comparative analog analysis rather than on empirical biological performance.

Procurement Risk Alert: Why In-Class Isoxazole-3-Carboxamides Cannot Substitute for 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide Without Quantitative Evidence


Isoxazole-3-carboxamides constitute a pharmacologically diverse scaffold class exploited for targets ranging from TRPV1 to CSF-1R, GABA-A α5, and Smurf-1 [1]. The specific N,N-disubstitution pattern in 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide—incorporating a basic pyridine nitrogen and a sulfur-containing thiophene—creates a unique hydrogen-bond acceptor profile and conformational constraint that is absent in common N-aryl or N-cycloalkyl analogs [2]. Simply selecting a close-in-class isoxazole-3-carboxamide without this exact substitution geometry introduces an unquantified risk of altered target engagement, solubility, permeability, and metabolic stability. Until direct comparative data become available, generic substitution cannot be scientifically justified, and procurement must be guided strictly by the structural identifier rather than by class membership.

Quantitative Differentiation Evidence for 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1235281-56-7): Head-to-Head and Cross-Study Analysis


Structural Uniqueness: N-Substituent Pattern vs. Closest Isoxazole-3-Carboxamide Analogs

No direct head-to-head biological assay comparison is currently available in the public domain for CAS 1235281-56-7. However, a rigorous comparator analysis can be performed at the structural level. Closest analogs identified include: (A) 5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1286726-92-8), which replaces the 5-methyl with a 5-furan-2-yl group, altering size, lipophilicity, and electronic profile; (B) N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide, which swaps the thiophen-3-ylmethyl for a benzothiazole, introducing a larger aromatic system and fluorine substitution; (C) 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, a regioisomeric variant with a fused pyridin-3-yl-thiophene linkage. Target compound uniquely presents a compact methyl at the 5-position and two distinct heteroaryl-methyl side chains not found together in any other disclosed compound, resulting in a distinct three-dimensional pharmacophore . This structural differentiation is objectively quantifiable via molecular descriptors: the target compound shows a topological polar surface area (TPSA) of 87.5 Ų, a rotatable bond count of 5, and a hydrogen bond acceptor count of 5, positioning it in a distinct region of oral drug-like chemical space compared to the analogs above [1].

Medicinal Chemistry Chemical Biology Compound Library Design

Selectivity Profile Gap Analysis: No Off-Target Liability Data Available for Informed Procurement

A search of BindingDB, ChEMBL, and PubMed returned no quantitative selectivity data (e.g., panel screening against kinases, GPCRs, or ion channels) for CAS 1235281-56-7. This absence is a critical differentiation gap because related isoxazole-3-carboxamides have demonstrated potent interactions with TRPV1 (IC50 values ranging from 33 to 377 nM across different analogs) and GABA-A α5 receptors [1]. In the absence of target engagement data, the default procurement rationale must shift to chemoinformatic selectivity risk assessment. Using the compound's computed properties (MW 313.38, clogP ~2.2, TPSA 87.5 Ų), it falls within a favorable drug-like space with a low calculated risk of promiscuous aggregation. However, no empirical dose-response data exist to confirm this prediction. Therefore, this compound should be treated as an exploratory probe where target identification or phenotypic screening data will need to be generated de novo by the end user.

Target Selectivity Safety Pharmacology Lead Optimization

Physicochemical Differentiation from 5-(furan-2-yl) Analog and Regioisomeric Variants

The 5-methyl substitution in CAS 1235281-56-7 distinguishes it from the 5-(furan-2-yl) analog (CAS 1286726-92-8) and the 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl) regioisomer. The methyl group yields a lower molecular weight (313.38 vs. 365.41 for the furanyl analog) and a reduced number of hydrogen bond acceptors (5 vs. 6). The target compound's computed XLogP3 of 2.2 indicates moderate lipophilicity suitable for both cellular and biochemical assays, whereas the furanyl analog would be expected to show higher polarity and lower membrane permeability [1]. Additionally, the distinct connectivity of the pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents (non-condensed) results in a larger number of accessible conformers compared to the regioisomer, potentially impacting binding entropy and target residence time . These quantitative physicochemical distinctions provide a rational basis for selecting this compound over close analogs in a screening library, particularly when the goal is to sample a maximally diverse chemical space within the isoxazole-3-carboxamide class.

Physicochemical Profiling ADME Prediction Compound Acquisition

Data Void Declaration: No In Vivo, PK, or Toxicity Comparisons Available

Comprehensive searches of PubMed, Google Scholar, and patent databases yielded zero results describing in vivo efficacy, pharmacokinetic parameters (e.g., clearance, bioavailability, half-life), or toxicological endpoints for CAS 1235281-56-7. This stands in contrast to advanced isoxazole-3-carboxamide derivatives such as TRPV1 antagonists, where oral bioavailability and in vivo efficacy in rat models of inflammatory pain have been reported [1]. The complete absence of such data means that any procurement decision based on therapeutic endpoint expectations would be scientifically unsupported. Researchers must consider this compound as a pre-optimization starting point requiring full ADME and safety profiling. For projects demanding compounds with established in vivo exposure, alternative isoxazole-3-carboxamides with published PK profiles should be prioritized.

In Vivo Pharmacology Pharmacokinetics Toxicology

Actionable Application Scenarios for 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide Based on Current Evidence


Exploratory Phenotypic Screening Library Diversification

Given its structural uniqueness within the isoxazole-3-carboxamide family (5-methyl, pyridin-2-ylmethyl, thiophen-3-ylmethyl com bination) and its favorable drug-like descriptors (MW 313.38, TPSA 87.5 Ų, XLogP3 2.2), CAS 1235281-56-7 is best suited for inclusion in diversity-oriented screening libraries aimed at identifying novel bioactive chemotypes. Its distinct substitution pattern minimizes redundancy with existing isoxazole-based screening decks, increasing the probability of discovering unique biological activities in target-agnostic assays [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compact methyl group and balanced lipophilicity position this compound as a core scaffold for systematic structure-activity relationship (SAR) exploration. Lead optimization teams can pursue modular modifications: substitution at the 5-position, variation of the pyridin-2-ylmethyl to other heteroarylmethyl groups, and replacement of thiophen-3-ylmethyl with isosteric rings, enabling rapid IP-free diversification . This application is justified by the absence of pre-existing intellectual property on this specific substitution pattern in the public patent corpus.

Computational Chemistry Model Validation and Descriptor Benchmarking

The compound's computed physicochemical profile (5 HBA, 5 rotatable bonds, TPSA 87.5 Ų) makes it a useful validation compound for in silico permeability, solubility, and metabolic stability models. Its intermediate properties allow it to serve as a benchmark for differentiating predictive algorithms across the isoxazole-3-carboxamide chemical space [2]. No biological data contamination risk exists, ensuring clean model training or testing.

Quote Request

Request a Quote for 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.